methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the condensation of 3-chlorobenzaldehyde with 2,4-dimethyl-1H-pyrrole-3-carboxylate under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then methylated to yield the final product. The reaction conditions often include the use of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrrole ring can interact with various biological receptors, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-{(E)-[(4-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Methyl 5-{(E)-[(3-bromophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Methyl 5-{(E)-[(3-fluorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
Methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.
Compound Overview
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C14H15ClN2O2
- Molecular Weight : 276.73 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2,4-dimethylpyrrole-3-carboxylic acid derivatives and 3-chlorobenzaldehyde in the presence of appropriate catalysts. The reaction yields the desired imine product through an electrophilic aromatic substitution mechanism.
Crystal Structure and Computational Studies
Recent studies have provided insight into the crystal structure of related compounds. For instance, the crystal structure of a similar Schiff base compound was analyzed using Density Functional Theory (DFT), revealing important geometric parameters such as bond lengths and angles that are critical for understanding reactivity and interaction with biological targets .
Molecular Electrostatic Potential (MEP)
The MEP analysis indicates potential sites for electrophilic attack, which is crucial for predicting the compound's reactivity in biological systems. The negative potential regions correspond to nucleophilic sites, while positive regions indicate areas susceptible to electrophilic attack .
Anticancer Properties
Research has indicated that pyrrole derivatives exhibit notable anticancer activity. Specifically, compounds structurally related to this compound have shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies on related pyrrole derivatives demonstrated significant inhibition of colon cancer cell lines with IC50 values in the nanomolar range .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT116 | 0.001 |
Compound B | SW620 | 0.0016 |
Compound C | Colo205 | 0.0015 |
Antioxidant Activity
In addition to anticancer effects, this compound may also possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of electron-withdrawing groups like chlorine enhances the antioxidant capacity of these compounds by stabilizing free radicals .
Case Studies
Several case studies have investigated the biological activity of pyrrole derivatives:
- Antiproliferative Activity : A study demonstrated that a closely related compound inhibited the growth of colon cancer cells significantly more than standard chemotherapeutic agents.
- Antioxidant Effects : Another study evaluated the antioxidant properties using DPPH and ABTS assays, showing that these compounds effectively scavenge free radicals.
Properties
Molecular Formula |
C15H15ClN2O2 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
methyl 5-[(3-chlorophenyl)iminomethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-13(18-10(2)14(9)15(19)20-3)8-17-12-6-4-5-11(16)7-12/h4-8,18H,1-3H3 |
InChI Key |
RWKJOMMVXKUQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C=NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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